molecular formula C10H8BrFN2S B1405171 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034156-78-8

4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1405171
CAS RN: 2034156-78-8
M. Wt: 287.15 g/mol
InChI Key: FGUXVKQVOQNFBB-UHFFFAOYSA-N
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Description

The compound “4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a white solid . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The molecule also contains a fluoro group (F), a prop-2-yn-1-yl group (C3H3), and an imine group (C=N). The hydrobromide indicates the presence of a bromide ion (Br-) associated with the molecule .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 152–156 °C . The FTIR (Fourier-transform infrared spectroscopy) data provides information about the types of bonds present in the molecule . The 1H NMR (nuclear magnetic resonance) and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Carbonylative Synthesis : This compound has been studied in the context of palladium-catalyzed oxidative aminocarbonylation reactions. It is specifically utilized in synthesizing functionalized benzimidazothiazoles, a process that involves oxidative aminocarbonylation and heterocyclization, yielding compounds like 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides (Veltri et al., 2016).

Biological and Pharmacological Applications

  • Antihypertensive and Cardiotropic Drug Potential : This compound has been explored for its potential as an antihypertensive and cardiotropic drug. Specifically, its derivatives have shown promise in pharmacological studies influencing the cardiovascular system, indicating an antihypertensive effect (Drapak et al., 2019).

  • Kynurenine 3-Hydroxylase Inhibition : Derivatives of this compound have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological conditions (Röver et al., 1997).

  • Fluorescent Sensor Applications : It has been used in the design of fluorescent sensors, for instance, Schiff base fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Such applications are valuable in analytical chemistry for ion detection and environmental monitoring (Suman et al., 2019).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing activity against bacteria and fungi, suggesting potential in developing new antimicrobial agents (Anuse et al., 2019).

  • Cellular Imaging Applications : This compound has been used in developing fluorescent probes for cellular imaging, demonstrating potential in clinical diagnostics and biological research (Xu et al., 2017).

  • Corrosion Inhibition : Studies have shown its derivatives' effectiveness in inhibiting corrosion of mild steel in acidic media, highlighting its application in industrial material science (Chugh et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic routes. Benzothiazole derivatives are an active area of research due to their wide range of chemical and biological properties .

properties

IUPAC Name

4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h1,3-5,12H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXVKQVOQNFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2034156-78-8
Record name 2(3H)-Benzothiazolimine, 4-fluoro-3-(2-propyn-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034156-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

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